4-Aminophthalamide
Overview
Description
4-Aminophthalamide is an organic compound with the molecular formula C8H6N2O2. It is a derivative of phthalimide, where an amino group is substituted at the fourth position of the phthalimide ring. This compound is known for its fluorescent properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminophthalamide can be synthesized through the reduction of 4-nitrophthalimide. The reduction process typically involves the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents like iron powder in acidic conditions .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring minimal waste and high yield. The reduction of 4-nitrophthalimide remains the primary method, with careful control of reaction conditions to ensure purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Aminophthalamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of phthalhydrazide.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or iron powder in acidic conditions are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Phthalhydrazide.
Substitution: Various substituted phthalimides depending on the reagents used.
Scientific Research Applications
4-Aminophthalamide is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Its fluorescent properties make it useful as a probe in biological imaging and studies of molecular interactions.
Medicine: It is used in the development of fluorescent probes for diagnostic purposes.
Industry: It is employed in the production of fluorescent dyes and materials for various industrial applications
Mechanism of Action
The mechanism of action of 4-Aminophthalamide is primarily based on its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a different wavelength, making it useful as a fluorescent probe. The amino group in the molecule plays a crucial role in its fluorescence, as it can participate in hydrogen bonding and other interactions that affect the compound’s photophysical properties .
Comparison with Similar Compounds
4-Nitrophthalimide: The precursor in the synthesis of 4-Aminophthalamide.
4-(N,N-Dimethyl)amino-N-methylphthalimide: A derivative with similar fluorescent properties but different aggregation behavior.
Phthalhydrazide: A reduction product of this compound.
Uniqueness: this compound is unique due to its strong fluorescent properties and the ability to form hydrogen bonds, which significantly influence its behavior in various environments. This makes it particularly valuable in applications requiring precise and sensitive detection of molecular interactions .
Properties
IUPAC Name |
4-aminobenzene-1,2-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c9-4-1-2-5(7(10)12)6(3-4)8(11)13/h1-3H,9H2,(H2,10,12)(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGAQAGLUFPCCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.